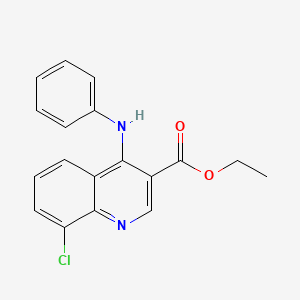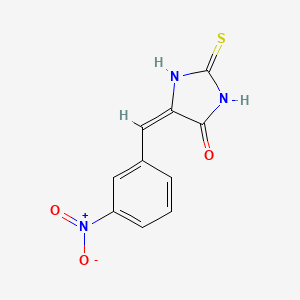
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the 8th position, a phenylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-chloroquinoline-3-carboxylate, which is then subjected to nucleophilic substitution with aniline to introduce the phenylamino group. The final step involves esterification to form the ethyl ester group.
Preparation of 4-chloroquinoline-3-carboxylate: This can be achieved through the cyclization of 2-aminobenzophenone with diethyl malonate under basic conditions.
Nucleophilic Substitution: The 4-chloroquinoline-3-carboxylate is reacted with aniline in the presence of a base such as potassium carbonate to introduce the phenylamino group.
Esterification: The resulting product is then esterified using ethanol and a catalytic amount of acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce the quinoline ring.
Substitution: The chloro group at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like aniline, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives or dechlorinated products.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and phenylamino groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-aminoquinoline-3-carboxylate: Lacks the chloro group and has different biological activities.
8-chloroquinoline-3-carboxylate: Lacks the phenylamino group and has different chemical properties.
4-phenylaminoquinoline-3-carboxylate: Lacks the chloro group and has different reactivity.
The presence of both the chloro and phenylamino groups in this compound makes it unique in terms of its chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C18H15ClN2O2 |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
ethyl 4-anilino-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)14-11-20-17-13(9-6-10-15(17)19)16(14)21-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,20,21) |
InChI-Schlüssel |
DHLDXXJPACVVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666393.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666400.png)
![N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11666413.png)
![Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11666421.png)
![N-Benzyl-N-(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)-formamide](/img/structure/B11666425.png)
![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide](/img/structure/B11666426.png)
![(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11666428.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate](/img/structure/B11666434.png)

![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11666447.png)
![2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666448.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666454.png)
![1-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11666458.png)
